beta-Cyclocitral-d5

Overview

Description

Beta-Cyclocitral-d5 is a deuterated form of beta-Cyclocitral, which is an apocarotenoid derived from the oxidation of beta-carotene. This compound is known for its role in plant development and stress responses. This compound is used in scientific research to study the behavior and properties of beta-Cyclocitral due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Cyclocitral-d5 involves the deuteration of beta-Cyclocitral. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, methyl beta-cyclogeranate can be slowly added to a solution of lithium diisopropylamide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with a deuterated reducing agent such as VITRIDE in toluene, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Beta-Cyclocitral-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound carboxylic acid, while reduction can yield this compound alcohol.

Scientific Research Applications

Chemical Properties and Structure

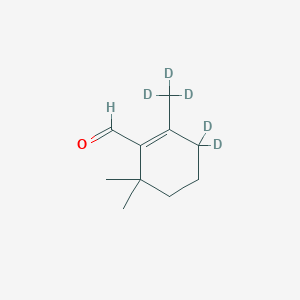

Beta-Cyclocitral-d5 has the molecular formula and is characterized by its unique structure that includes a cyclopentene ring. The deuteration (d5) refers to the substitution of five hydrogen atoms with deuterium, which enhances its stability and traceability in analytical studies.

Metabolomics Studies

This compound is frequently used as an internal standard in metabolomics research due to its stable isotopic composition. It allows for accurate quantification of metabolites in biological samples.

- Case Study : In a study analyzing the volatile compounds in melon fruit, this compound was utilized to assess the metabolic cross-talk between isoprenoids and their derivatives, including β-carotene and β-ionone .

Flavor and Aroma Analysis

In food science, this compound serves as a marker compound for flavor profiling. Its presence can indicate specific processing conditions or the quality of food products.

- Data Table: Aroma Compounds Analysis

| Compound | Source | Detection Method |

|---|---|---|

| This compound | Melon Juice | GC-MS |

| Beta-Ionone | Roasted Peas | Sensory Evaluation |

| Dihydro-beta-ionone | Fresh Fruits | GC-Olfactometry |

Neuroprotective Research

Recent studies have explored the neuroprotective effects of compounds related to this compound. It has been implicated in protecting neuronal cells from oxidative stress.

- Case Study : Research involving Dunaliella salina extracts showed that metabolites derived from carotenoids, including beta-cyclocitral, exhibited neuroprotective properties against amyloid-beta toxicity in C. elegans models .

Analytical Chemistry

This compound is employed in advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile compounds.

- Methodology : Solid Phase Microextraction (SPME) combined with GC-MS has been optimized for detecting this compound among other aroma compounds in various food matrices .

Environmental Monitoring

The compound has also been studied for its role as a marker in environmental samples, particularly in assessing the presence of specific odorants in water bodies.

- Data Table: Environmental Odorants Analysis

| Odorant | Concentration Detected | Sample Type |

|---|---|---|

| This compound | 0.25 µg/L | Environmental Water |

| Earthy-Musty Odorants | Variable | Soil Samples |

Mechanism of Action

Beta-Cyclocitral-d5 exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that regulates gene expression related to stress responses. It interacts with specific receptors and transcription factors, leading to the activation of stress-responsive genes. This helps plants to better tolerate adverse environmental conditions by enhancing their defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Alpha-Cyclocitral: Another apocarotenoid derived from beta-carotene, but with different structural and functional properties.

Gamma-Cyclocitral: Similar to beta-Cyclocitral but with variations in its chemical structure and biological activity.

Safranal: A related compound found in saffron, known for its aromatic properties and potential health benefits.

Uniqueness of Beta-Cyclocitral-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This allows researchers to gain more detailed insights into the behavior and properties of beta-Cyclocitral, making it a valuable tool in scientific research.

Biological Activity

β-Cyclocitral-d5 is a deuterated derivative of β-cyclocitral, a volatile apocarotenoid compound derived from the enzymatic or non-enzymatic oxidation of β-carotene. This compound has garnered attention for its diverse biological activities, particularly in plants, where it plays a crucial role in stress signaling and metabolic regulation. This article explores the biological activity of β-cyclocitral-d5, focusing on its mechanisms of action, effects on plant physiology, and potential applications in agriculture and medicine.

The biological activity of β-cyclocitral-d5 primarily involves its function as a signaling molecule in plants. It is implicated in several pathways that enhance plant stress tolerance:

- Oxidative Stress Response : β-Cyclocitral-d5 acts as a signaling molecule that triggers the expression of genes involved in oxidative stress responses. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) .

- Gene Expression Modulation : The compound influences gene expression through the 1O2 signaling pathway, which shifts plant cells from active growth to defense mechanisms under stress conditions. This pathway is essential for acclimatory responses to environmental stresses such as drought and excessive light .

- Induction of MBS1 Protein : β-Cyclocitral-d5 increases levels of MBS1 (Methylene Blue Sensitivity 1), a zinc finger protein crucial for the expression of 1O2-responsive genes. This protein's relocalization to the nucleus upon β-cyclocitral treatment highlights its role in mediating stress responses .

Plant Studies

Research indicates that β-cyclocitral-d5 enhances drought tolerance and light stress adaptation in various plant species, including Arabidopsis thaliana and Capsicum sp. The compound's effects are summarized in Table 1.

| Plant Species | Effect of β-Cyclocitral-d5 | Mechanism |

|---|---|---|

| Arabidopsis thaliana | Improved drought tolerance | Upregulation of antioxidant enzymes |

| Viola tricolor | Enhanced light stress resistance | Activation of 1O2 signaling pathway |

| Capsicum sp. | Increased cellular detoxification capabilities | Induction of MBS1 protein and oxidative stress genes |

Microalgae Studies

In microalgae such as Microcystis aeruginosa, β-cyclocitral-d5 production varies significantly during growth phases. The intracellular concentration peaked at 415 μg/L, indicating its role in cellular metabolism . The production dynamics are illustrated in Figure 1.

Neuroprotective Effects

A study on extracts from Dunaliella salina, which contains β-cyclocitral derivatives, demonstrated neuroprotective properties against Aβ-peptide toxicity in model organisms. The extract significantly altered gene expression related to detoxification and stress responses, suggesting potential applications in neuroprotection .

Antioxidant Activity

Research has shown that β-cyclocitral-d5 exhibits antioxidant activity by modulating cellular responses to oxidative damage. Its ability to enhance detoxification pathways was confirmed in experiments where treated plants showed increased resistance to photooxidative stress .

Q & A

Basic Question: What are the key experimental considerations for synthesizing and characterizing beta-Cyclocitral-d5?

To ensure reproducibility, the synthesis and characterization of this compound must adhere to rigorous protocols.

- Synthesis : Use isotopically labeled precursors (e.g., deuterated starting materials) and document reaction conditions (temperature, solvent, catalysts) in detail. For novel compounds, provide full synthetic pathways and purity validation (e.g., HPLC ≥95%) .

- Characterization : Employ NMR (¹H, ¹³C, and deuterium-specific techniques) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and structural integrity. Cross-reference spectral data with non-deuterated analogs to validate shifts .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables/charts. Include critical data in the main manuscript, with extended datasets in supplementary materials .

Basic Question: How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies require systematic design to assess degradation pathways and environmental influences:

- Experimental Design : Test stability across pH ranges, temperatures, and light exposure using controlled incubations. Include triplicate samples and negative controls (e.g., non-deuterated analogs) to isolate deuterium-specific effects .

- Analytical Methods : Monitor degradation via LC-MS/MS, tracking deuterium retention over time. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

- Data Interpretation : Highlight discrepancies between observed and theoretical degradation rates, and discuss isotopic exchange mechanisms .

Advanced Question: What methodological frameworks are optimal for investigating this compound's role in plant stress signaling pathways?

Complex biological studies demand structured frameworks to align hypotheses with experimental outcomes:

- Research Question Design : Apply the PICOT framework:

- P opulation: Model plant species (e.g., Arabidopsis thaliana).

- I ntervention: this compound exposure at varying concentrations.

- C omparison: Wild-type vs. mutant lines lacking key stress receptors.

- O utcome: Quantify stress markers (e.g., ROS levels, gene expression).

- T imeframe: Short- vs. long-term exposure .

- Multi-Omics Integration : Combine transcriptomic, metabolomic, and isotopic tracing data to map signaling networks. Use multivariate analysis to resolve conflicting results (e.g., paradoxical upregulation of stress genes) .

Advanced Question: How should researchers address contradictions in this compound's reported bioactivity across studies?

Contradictory findings often arise from methodological variability or contextual factors:

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify bias sources (e.g., solvent differences, cell line specificity). Classify studies by experimental conditions and effect sizes .

- Sensitivity Analysis : Test hypotheses using orthogonal assays (e.g., in vitro enzyme inhibition vs. in planta bioassays). Replicate key experiments with standardized protocols .

- Contextualization : Discuss how isotopic labeling alters molecular interactions (e.g., kinetic isotope effects) compared to non-deuterated forms, which may explain divergent bioactivity .

Advanced Question: What strategies are effective for integrating this compound into cross-disciplinary studies (e.g., environmental chemistry and systems biology)?

Interdisciplinary research requires harmonizing diverse datasets and methodologies:

- Experimental Harmonization : Use shared reference standards (e.g., deuterated internal controls) across labs. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

- Collaborative Frameworks : Establish consortia to pool resources (e.g., synthetic protocols, analytical pipelines). Define roles using ethical guidelines (e.g., COPE authorship criteria) .

- Modeling Approaches : Develop QSAR (Quantitative Structure-Activity Relationship) models that account for isotopic effects to predict environmental fate or biological uptake .

Basic Question: What are the best practices for citing prior work on this compound in a literature review?

- Source Selection : Prioritize peer-reviewed studies indexed in PubMed, Web of Science, or Scopus. Exclude non-indexed platforms (e.g., ) .

- Citation Strategy : Use reference managers (e.g., EndNote, Zotero) to track DOI-linked sources. Limit citations to 15–50 per manuscript, emphasizing recent (past 5 years) and high-impact journals .

- Gap Identification : Highlight inconsistencies in deuterium labeling methods or unreplicated findings to justify novel research directions .

Advanced Question: How can researchers optimize isotopic tracing experiments using this compound in metabolic flux analysis?

- Tracer Design : Ensure >98% isotopic purity via LC-MS validation. Use time-course sampling to capture dynamic flux changes .

- Data Normalization : Correct for natural abundance deuterium using background subtraction algorithms. Compare results with ¹³C-labeled analogs to control for isotope-specific artifacts .

- Computational Tools : Apply software like IsoCor or INCA to model metabolic networks and resolve conflicting flux distributions .

Properties

IUPAC Name |

3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486726 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-98-9 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.